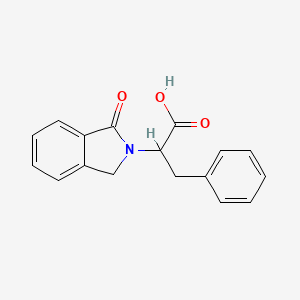

2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid

Description

Historical Context of Isoindole-Based Compounds

The historical development of isoindole chemistry traces back more than a century, with isoindole itself representing a fundamental benzopyrrole ring system that constitutes the regioisomer of the more abundant 1H-indole heterocycle. The isoindole structure has attracted scientists for decades and can be found in several natural and pharmaceutical compounds, establishing a rich foundation for chemical exploration. The emergence of isoindole-based compounds gained significant momentum in the late 1950s with the development of thalidomide, a phthalimide-based drug that became historically significant in pharmaceutical research. This period marked a turning point in understanding the therapeutic potential and structural versatility of isoindole derivatives.

The evolution of isoindole chemistry has been characterized by the recognition that the parent isoindole exhibits noticeable alternation in carbon-carbon bond lengths, which is consistent with their description as pyrrole derivatives fused to a butadiene system. The first naturally occurring isoindole, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, was isolated from the sponge Reniera species in 1982, establishing the natural occurrence and biological relevance of this chemical class. This discovery opened new avenues for research into the biosynthetic pathways and ecological functions of isoindole-containing compounds. The development of synthetic methodologies for isoindole construction has evolved from conventional approaches to sophisticated named reactions, with inter- and intramolecular Diels-Alder reactions emerging as particularly powerful methods for constructing these rare skeletal frameworks.

Nomenclature and Classification in Organic Chemistry

The systematic nomenclature of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both nitrogen and oxygen functional groups. The compound belongs to the broader classification of isoindolinone derivatives, which are characterized by the presence of a carbonyl group attached to the isoindole ring system. The IUPAC name explicitly defines the positional relationships between the various structural elements, with the isoindole numbering system providing the foundation for systematic identification.

Within the hierarchical classification system of organic chemistry, this compound occupies a position at the intersection of several important chemical families. It represents a member of the carboxylic acid class through its propanoic acid functionality, while simultaneously belonging to the heterocyclic amine category through its isoindole component. The phenyl substituent places it within the aromatic compound classification, creating a multi-functional molecular entity that spans several fundamental organic chemistry categories. The InChI key FZEBPJBRDFXKIH-UHFFFAOYSA-N provides a unique digital identifier that facilitates unambiguous chemical database searches and computational chemistry applications.

The systematic classification extends to the recognition of stereochemical considerations, although the current compound lacks defined chiral centers that would require specific stereochemical descriptors. The molecular formula C17H15NO3 indicates a degree of unsaturation that encompasses both the aromatic systems and the carbonyl functionality, contributing to the compound's chemical stability and reactivity profile. This classification framework enables precise communication within the scientific community and facilitates comparative studies with structurally related compounds.

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound exemplifies the sophisticated molecular engineering achievable within heterocyclic chemistry frameworks. The isoindole core represents a fused benzopyrrole system where the nitrogen atom occupies a strategic position that influences both electronic distribution and chemical reactivity patterns. The incorporation of the carbonyl group at the 1-position creates an isoindolinone structure that exhibits enhanced stability compared to the parent isoindole, which is typically only stable when the labile ortho-quinoid structure is embedded in an extended π-system.

The heterocyclic significance extends to the electronic characteristics that govern molecular interactions and chemical transformations. The isoindole system demonstrates alternation in carbon-carbon bond lengths, reflecting the dual character of these compounds as both aromatic heterocycles and conjugated diene systems. This electronic structure creates opportunities for diverse chemical reactions, including cycloaddition processes and nucleophilic substitutions that are characteristic of electron-deficient heterocycles. The presence of the nitrogen atom within the ring system provides a site for further functionalization and coordination chemistry applications.

The three-dimensional molecular architecture plays a crucial role in determining the compound's chemical properties and potential biological activities. The fusion of the benzene and pyrrole rings creates a rigid planar framework that constrains molecular flexibility and influences intermolecular interactions. The propanoic acid side chain extends from this planar core, providing conformational flexibility that may be important for molecular recognition processes and chemical reactivity. The phenyl substituent on the propanoic acid chain introduces additional aromatic character and creates potential π-π stacking interactions that could influence crystalline packing and solution-phase behavior.

Chemical and Stereochemical Identity

The molecular identity of this compound is defined by precise structural parameters that establish its unique position within chemical space. The molecular weight of 281.31 daltons reflects a medium-sized organic molecule with sufficient complexity to exhibit interesting chemical and biological properties. The melting point range of 212-214 degrees Celsius indicates substantial intermolecular forces, likely arising from hydrogen bonding interactions involving the carboxylic acid functionality and potential π-π stacking between aromatic systems.

| Property | Value |

|---|---|

| Molecular Formula | C17H15NO3 |

| Molecular Weight | 281.31 g/mol |

| Melting Point | 212-214°C |

| CAS Registry Number | 96017-10-6 |

| InChI Key | FZEBPJBRDFXKIH-UHFFFAOYSA-N |

The chemical identity encompasses both the static structural features and the dynamic aspects of molecular behavior. The InChI code 1S/C17H15NO3/c19-16-14-9-5-4-8-13(14)11-18(16)15(17(20)21)10-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,20,21) provides a comprehensive digital representation of the molecular connectivity and hydrogen atom distribution. This standardized notation enables precise computational modeling and facilitates database searches across multiple chemical information systems.

The stereochemical considerations for this compound center on the configuration around the carbon atom bearing both the isoindole nitrogen substituent and the phenylmethyl group. While the compound as described does not specify a particular stereoisomer, the potential for enantiomeric forms exists due to the presence of a stereogenic center at the propanoic acid α-carbon. The spatial arrangement of substituents around this center could significantly influence biological activity and chemical reactivity, making stereochemical control an important consideration in synthetic approaches to this compound class.

Relationship to Phthalimidine Derivatives

The structural relationship between this compound and phthalimidine derivatives represents a fundamental connection within isoindole chemistry that influences both synthetic strategies and chemical properties. Phthalimidine, also known as isoindolin-1-one, serves as the core structural motif that underlies this compound's architecture. The relationship extends beyond simple structural similarity to encompass shared synthetic pathways and common reactivity patterns that characterize this family of heterocyclic compounds.

The connection to phthalimide derivatives provides additional context for understanding the compound's chemical behavior and potential applications. Phthalimide itself represents the fully oxidized analog containing two carbonyl groups, and its derivatives have found extensive use in pharmaceutical applications. The Gabriel synthesis methodology, which employs phthalimide as a protected amine equivalent, demonstrates the synthetic utility of this chemical framework and provides potential synthetic routes to related compounds. The structural progression from phthalimide through phthalimidine to substituted isoindolinones illustrates the versatility of this heterocyclic platform for molecular construction.

The comparison extends to related compounds such as 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, which differs only in the absence of the phenyl substituent on the propanoic acid side chain. This structural comparison highlights the modular nature of isoindolinone chemistry, where systematic modification of substituents can fine-tune molecular properties and biological activities. The synthesis of phthalimide derivatives through reactions involving phthalic anhydride and amino acids, as demonstrated in microwave-assisted synthetic protocols, provides established methodologies that could be adapted for the preparation of the target compound.

The relationship to natural products containing isoindole motifs further emphasizes the biological relevance of this structural class. Natural isoindole compounds isolated from marine organisms and terrestrial plants demonstrate the ecological importance of this heterocyclic framework and suggest potential biological activities for synthetic analogs. The therapeutic applications of phthalimide-derived drugs, including their use as antiepileptic agents and immunomodulatory compounds, provide precedent for the medicinal chemistry potential of isoindolinone derivatives like the target compound.

Properties

IUPAC Name |

2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-16-14-9-5-4-8-13(14)11-18(16)15(17(20)21)10-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEBPJBRDFXKIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377423 | |

| Record name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96017-10-6 | |

| Record name | 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid typically involves the construction of the isoindolinone ring followed by the introduction of the 3-phenylpropanoic acid side chain. The key steps include:

- Formation of the isoindolinone core via cyclization of appropriate phthalimide or phthalic anhydride derivatives.

- Alkylation or acylation to attach the 3-phenylpropanoic acid moiety.

- Purification by recrystallization or chromatographic methods.

Specific Synthetic Routes

Cyclization from Phthalic Anhydride Derivatives

- Starting from phthalic anhydride, reaction with amino acid derivatives or amines bearing the phenylpropanoic acid side chain can yield the isoindolinone ring system.

- The cyclization is often facilitated by heating or using dehydrating agents to promote ring closure.

- This method allows for the preparation of racemic mixtures of the compound.

Synthesis via Zinc Perchlorate Catalysis (Related Isoindolinone Derivative)

- A related isoindolinone derivative, 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, has been synthesized using zinc perchlorate as a catalyst in aqueous medium.

- The reaction involves the precursor ligand (e.g., 2-[(2-carboxy-ethylamino)-methyl]-benzoic acid) dissolved in water, to which zinc perchlorate hexahydrate is added slowly at room temperature.

- The mixture is stirred for approximately 2 hours, followed by solvent removal and recrystallization to isolate the product with high yield (~90%).

- This aqueous catalytic method offers mild conditions and good purity of the product.

Reaction Conditions and Parameters

| Step | Conditions | Notes |

|---|---|---|

| Cyclization of phthalic anhydride derivatives | Heating or dehydrating agents | Produces isoindolinone core; racemic mixture |

| Zinc perchlorate catalysis | Room temperature, aqueous medium, 2 hours stirring | Mild, high-yielding, environmentally friendly |

| Purification | Recrystallization from water or organic solvents | Ensures high purity and crystallinity |

Analytical and Characterization Data Supporting Preparation

- Melting Point: 212–214 °C, consistent with pure compound.

- FTIR Spectroscopy: Characteristic strong absorption bands at ~1695 cm⁻¹ (carbonyl stretch), 1595 cm⁻¹, and other fingerprint regions confirm the isoindolinone and carboxylic acid functionalities.

- NMR Spectroscopy: Proton NMR shows signals corresponding to the ethylene and aromatic protons, confirming the structure.

- X-ray Crystallography: Confirms molecular geometry, planarity of rings, and intermolecular interactions such as hydrogen bonding and π-π stacking, which are important for crystal formation and purity.

Summary Table of Preparation Methods

Research Findings and Notes

- The compound is often prepared as a racemic mixture, though enantiomerically pure forms may require chiral resolution techniques.

- The mild aqueous catalytic method using zinc perchlorate is notable for its environmental compatibility and high efficiency.

- Structural studies via X-ray crystallography provide insight into the molecular conformation, which is critical for understanding reactivity and biological activity.

- The compound’s preparation is foundational for further derivatization in pharmaceutical and biochemical research, given its isoindolinone scaffold known for diverse biological activities.

Chemical Reactions Analysis

Types of Reactions

2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The aromatic ring in the phenylpropanoic acid moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of isoindole compounds exhibit anticancer properties. A study highlighted the synthesis of various isoindole derivatives, including 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid, which demonstrated cytotoxic effects on cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. Isoindole derivatives have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental studies suggest that these compounds may modulate neuroinflammatory responses and enhance neuronal survival .

Analytical Chemistry

In analytical chemistry, the compound serves as a standard for developing high-performance liquid chromatography (HPLC) methods to detect related compounds in environmental samples. Its unique structure allows for effective separation and identification when combined with mass spectrometry techniques .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Study | Evaluation of cytotoxicity | The compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity. |

| Neuroprotection Research | Neuroprotective effects | Demonstrated ability to reduce oxidative stress in neuronal cells, suggesting potential for treating neurodegenerative diseases. |

| Analytical Method Development | HPLC method validation | Successfully utilized as a standard for detecting similar isoindole compounds in complex matrices, improving environmental monitoring capabilities. |

Mechanism of Action

The mechanism of action of 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitutions on the Isoindol Ring

a) NS-1502

- Structure: 2-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid.

- Key Differences : Two chloro and two oxo groups on the isoindol ring (vs. one oxo in the target compound).

- Activity : Potent reversible KAT-II inhibitor (IC₅₀ = 0.8 μM) with high binding affinity (SPR KD = 32 nM) due to enhanced hydrophobic interactions from chloro substituents .

- Properties : Higher molecular weight (349.17 g/mol) and logD (-1.55) compared to the target compound, suggesting reduced solubility .

b) 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic Acid

- Structure : Additional oxo group at position 3 of the isoindol ring.

- Impact: Increased polarity (logD = -1.55 vs. target’s ~2.58) and hydrogen bond acceptors (7 vs.

Modifications to the Propanoic Acid Side Chain

a) 3-(4-Methylphenyl)-3-(1-oxo-isoindol-2-yl)propanoic Acid

- Structure : Methyl substitution on the phenyl ring.

b) 3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic Acid

- Structure : Thiophene ring replaces phenyl.

- Molecular weight (287.33 g/mol) and solubility (logSw = -3.12) are comparable to the target compound .

Key Research Findings

- Chloro Substituents Enhance Binding: NS-1502’s dichloro groups increase hydrophobic interactions with KAT-II, making it 10-fold more potent than non-halogenated analogs .

- Stereochemistry Matters : R-enantiomers generally show higher target affinity, but S-forms may offer reduced off-target effects .

- Polarity vs. Permeability : Additional oxo groups (e.g., 1,3-dioxo analogs) improve solubility but may limit CNS penetration .

Biological Activity

2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid (CAS Number: 96017-10-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anti-cancer properties, mechanism of action, and structure-activity relationships (SAR).

The molecular formula of this compound is C₁₇H₁₅NO₃, with a molecular weight of 281.31 g/mol. It has a melting point of 212–214 °C and is classified as an irritant .

Anti-Cancer Properties

Recent studies have highlighted the anti-proliferative effects of this compound against various cancer cell lines. For instance, it has shown significant activity against:

- Breast Cancer Cell Lines : SK-BR-3 and MDA-MB-231

- Colorectal Cancer Cell Lines : HCT-116 and SW480

- Other Tumor Cell Lines : Ovcar-3, HL-60, Saos-2, and HepG2 .

In a study by Zhang et al., it was observed that derivatives of similar structures enhanced reactive oxygen species (ROS) levels by inhibiting thioredoxin reductase (TrxR), leading to apoptosis in HCT116 cells. This suggests that the compound may induce cell death through oxidative stress mechanisms .

The proposed mechanism involves the activation of apoptotic pathways through the upregulation of pro-apoptotic proteins such as Bax and cleaved-caspase 3. This indicates that the compound may function as a pro-apoptotic agent in cancer therapy by targeting key regulatory proteins involved in cell survival .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by structural modifications. Preliminary SAR studies suggest that variations in the double bond and ester groups significantly affect anti-proliferative activity. Compounds with specific substitutions at these sites exhibited enhanced potency against targeted cancer cell lines .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the isoindole framework. The study found that specific modifications led to compounds with improved anti-cancer activity compared to the parent compound. For example, derivatives with electron-withdrawing groups demonstrated increased efficacy in inhibiting tumor growth in vitro .

Comparative Analysis

The following table summarizes some relevant findings regarding the biological activity of related compounds:

| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | SK-BR-3 | 5.0 | ROS induction, apoptosis |

| Compound B | MDA-MB-231 | 3.5 | TrxR inhibition, Bax activation |

| 2-(1-Oxo...) | HCT116 | 4.0 | Apoptosis via ROS and caspase activation |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid, and how is its purity validated?

- Methodological Answer: The compound can be synthesized via multi-step reactions involving substituted benzimidazole or pyrazole intermediates. For example, describes a route using thiazolidinone derivatives, with FTIR (e.g., 1709 cm⁻¹ for C=O stretching) and NMR (e.g., δ 10.77 ppm for indole NH) for structural validation . Purity is assessed via HPLC (e.g., ≥98% by area normalization) and comparison to pharmacopeial reference standards listed in , such as impurity profiling using (2RS)-2-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid as a control .

Q. How is the solid-state structure of this compound determined, and what intermolecular interactions are critical?

- Methodological Answer: X-ray crystallography is the gold standard for solid-state analysis. reveals a hydrogen-bonded network in the crystal lattice, with O–H···O and C–H···O interactions stabilizing the structure. Key bond angles (e.g., O3–S1–O4 = 120.0°) and torsion parameters are critical for modeling .

Q. What analytical techniques are recommended for detecting impurities or degradation products?

- Methodological Answer: High-resolution mass spectrometry (HRMS) and reverse-phase HPLC with UV detection (e.g., 254 nm) are used. provides reference standards for common impurities, such as (2RS)-2-(4-formylphenyl)-propanoic acid, which can co-elute during synthesis .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R/S configurations) impact the compound’s biological activity or crystallization behavior?

- Methodological Answer: highlights the importance of chiral centers in solubility and stability. For instance, dihydrochloride salt formation enhances aqueous solubility of (S)-isomers. Stereochemical effects on crystallization can be studied via polarized light microscopy or differential scanning calorimetry (DSC) to compare melting points (e.g., 120–122 °C for specific diastereomers) .

Q. What computational tools are available to predict the compound’s interactions with biological targets?

- Methodological Answer: Molecular docking simulations using InChIKey identifiers (e.g.,

NAHAKDRSHCXMBT-ZCFIWIBFSA-Nfrom ) enable database-driven studies. Density Functional Theory (DFT) calculations can model hydrogen-bonding energetics, as seen in ’s crystallographic data .

Q. How can conflicting spectral data (e.g., NMR shifts) from different studies be resolved?

- Methodological Answer: Contradictions often arise from solvent effects (e.g., DMSO-d6 vs. CDCl3) or temperature variations. Cross-referencing with ’s ¹H NMR (400 MHz, DMSO-d6) and ’s fluoropyridinyl analog data ensures consistency. Paramagnetic relaxation agents can clarify ambiguous proton environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.